3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of thiazolidinones and pyridopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclocondensation of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds, followed by further functionalization to introduce the ethoxypropyl and ethylamino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions (temperature, pressure, solvents) and purification techniques (crystallization, chromatography), would apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The ethylamino and ethoxypropyl groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure and functional groups.
Industry: May find applications in the development of new materials or as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with various molecular targets due to its diverse functional groups. The thiazolidinone ring and pyridopyrimidine core may interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(ethylamino)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one .
- 2-[(3-ethoxypropyl)amino]-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one .
Uniqueness
The uniqueness of 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(ethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and ring structures, which confer distinct chemical properties and potential biological activities
Properties
Molecular Formula |
C20H24N4O3S2 |
---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(5Z)-3-(3-ethoxypropyl)-5-[[2-(ethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H24N4O3S2/c1-4-21-16-14(18(25)23-9-6-8-13(3)17(23)22-16)12-15-19(26)24(20(28)29-15)10-7-11-27-5-2/h6,8-9,12,21H,4-5,7,10-11H2,1-3H3/b15-12- |
InChI Key |
WDTRKWYTWMYZDO-QINSGFPZSA-N |
Isomeric SMILES |
CCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CCCOCC |
Canonical SMILES |
CCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CCCOCC |
Origin of Product |
United States |
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